molecular formula C10H11N3O2 B14416335 (5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate CAS No. 83537-57-9

(5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate

Cat. No.: B14416335
CAS No.: 83537-57-9
M. Wt: 205.21 g/mol
InChI Key: GNGBUQPMZVYPAW-UHFFFAOYSA-N
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Description

(5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate is a chemical compound with the molecular formula C9H10N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 5-amino-4-cyano-6-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-4-cyano-6-methylpyridin-3-yl)methyl acetate: shares structural similarities with other pyridine derivatives such as:

Uniqueness

    This compound: is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

83537-57-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(5-amino-4-cyano-6-methylpyridin-3-yl)methyl acetate

InChI

InChI=1S/C10H11N3O2/c1-6-10(12)9(3-11)8(4-13-6)5-15-7(2)14/h4H,5,12H2,1-2H3

InChI Key

GNGBUQPMZVYPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1N)C#N)COC(=O)C

Origin of Product

United States

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